molecular formula C16H14Cl2N2OS B5087841 N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide CAS No. 6415-95-8

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

Cat. No.: B5087841
CAS No.: 6415-95-8
M. Wt: 353.3 g/mol
InChI Key: PTWIBHZGYDQUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide: is an organic compound with the molecular formula C16H14Cl2N2OS and a molecular weight of 353.266 g/mol . This compound is characterized by the presence of a dichlorophenyl group, a carbamothioyl group, and a dimethylbenzamide moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dichloroaniline with 3,4-dimethylbenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is unique due to the presence of both dichlorophenyl and dimethylbenzamide groups, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS/c1-9-3-4-11(7-10(9)2)15(21)20-16(22)19-12-5-6-13(17)14(18)8-12/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIBHZGYDQUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367689
Record name STK025297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6415-95-8
Record name STK025297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.